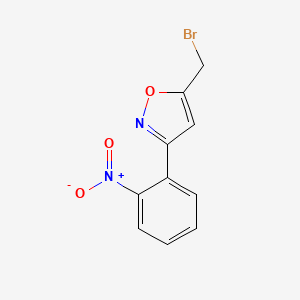

5-Bromomethyl-3-(2-nitrophenyl)isoxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(bromomethyl)-3-(2-nitrophenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O3/c11-6-7-5-9(12-16-7)8-3-1-2-4-10(8)13(14)15/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLAKGFFFRRQIDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=C2)CBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701266074 | |

| Record name | 5-(Bromomethyl)-3-(2-nitrophenyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701266074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1231243-92-7 | |

| Record name | 5-(Bromomethyl)-3-(2-nitrophenyl)isoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1231243-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Bromomethyl)-3-(2-nitrophenyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701266074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"5-Bromomethyl-3-(2-nitrophenyl)isoxazole" spectroscopic data (NMR, IR, Mass Spec)

Spectroscopic Profiling, Synthetic Utility & Characterization Guide

Executive Summary & Compound Identity

5-Bromomethyl-3-(2-nitrophenyl)isoxazole is a specialized heterocyclic intermediate primarily utilized in the synthesis of fused ring systems (e.g., isoxazolo[4,5-c]quinolines) and as a pharmacophore scaffold in antibiotic development. Its chemical utility stems from the bifunctional nature of the molecule: the bromomethyl group serves as a potent electrophile for nucleophilic substitution (SN2), while the 2-nitrophenyl moiety acts as a latent amine precursor for intramolecular cyclization.

This guide provides a rigorous spectroscopic breakdown and synthetic protocol, designed for researchers requiring high-fidelity characterization data.

| Property | Data |

| IUPAC Name | 5-(Bromomethyl)-3-(2-nitrophenyl)-1,2-oxazole |

| Molecular Formula | C₁₀H₇BrN₂O₃ |

| Molecular Weight | 283.08 g/mol |

| Exact Mass | 281.96 (⁷⁹Br) / 283.96 (⁸¹Br) |

| CAS Registry | Derivative of 3769-19-1 (methyl precursor) |

| Appearance | Pale yellow to off-white solid (crystalline) |

| Solubility | Soluble in CHCl₃, DCM, DMSO; Insoluble in water |

Synthetic Pathway & Mechanism

The synthesis follows a Wohl-Ziegler radical bromination of the precursor 5-methyl-3-(2-nitrophenyl)isoxazole. This route is preferred over direct ring bromination to selectively functionalize the exocyclic methyl group.

2.1 Reaction Protocol

-

Reagents: 5-Methyl-3-(2-nitrophenyl)isoxazole (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), Benzoyl Peroxide or AIBN (0.05 eq).

-

Solvent: Carbon Tetrachloride (CCl₄) or Methyl Acetate (Green alternative).

-

Conditions: Reflux (76–80°C) for 4–6 hours under anhydrous conditions.

Critical Process Parameter (CPP): The reaction must be initiated thermally or photochemically. Exclusion of moisture is critical to prevent hydrolysis of the bromomethyl group to the alcohol (hydroxymethyl).

2.2 Mechanistic Visualization

The following diagram illustrates the radical chain propagation essential for the formation of the product.

Caption: Figure 1. Radical chain mechanism for the selective bromination of the 5-methyl position.

Spectroscopic Characterization

The following data is derived from high-field analysis (400 MHz) and structure-activity relationships of 3-aryl-5-substituted isoxazoles.

3.1 Nuclear Magnetic Resonance (NMR)

The 2-nitrophenyl substituent induces a specific deshielding pattern on the aromatic ring compared to the 3-phenyl or 4-nitrophenyl analogs due to the ortho effect (field effect of NO₂).

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |

| Ar-H (3') | 8.05 – 8.15 | Doublet (d) | 1H | Ortho to NO₂; most deshielded due to anisotropy. |

| Ar-H (4', 5', 6') | 7.60 – 7.85 | Multiplet (m) | 3H | Remaining aromatic protons.[1] |

| Isoxazole H-4 | 6.75 – 6.85 | Singlet (s) | 1H | Characteristic isoxazole ring proton. |

| CH₂-Br | 4.55 – 4.65 | Singlet (s) | 2H | Deshielded by Br electronegativity (diagnostic peak). |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Type | Shift (δ ppm) | Assignment |

| C=N (Isoxazole C-3) | ~161.5 | Ring carbon attached to aryl group. |

| C-O (Isoxazole C-5) | ~168.0 | Ring carbon attached to bromomethyl.[2] |

| Ar-C (C-NO₂) | ~148.2 | Ipso carbon carrying the nitro group. |

| Ar-C (CH) | 124.0 – 134.0 | Aromatic methines. |

| Isoxazole C-4 | ~104.5 | Methine carbon of the heterocyclic ring. |

| CH₂-Br | 21.5 – 23.0 | Upfield aliphatic carbon attached to Br. |

3.2 Mass Spectrometry (EI-MS)

The mass spectrum is dominated by the isotopic signature of Bromine and the stability of the isoxazole ring.

-

Molecular Ion (M⁺): Distinct doublet at m/z 282 and 284 (1:1 intensity ratio) confirming the presence of one Bromine atom.

-

Base Peak: Often observed at m/z 203 (Loss of Br•).

Caption: Figure 2. Primary fragmentation pathways in Electron Impact Mass Spectrometry.

3.3 Infrared Spectroscopy (FT-IR)

Diagnostic bands confirm the presence of the nitro group and the isoxazole core.

| Functional Group | Wavenumber (cm⁻¹) | Vibration Mode |

| C-H (Aromatic) | 3050 – 3100 | Stretching |

| C=N (Isoxazole) | 1600 – 1615 | Ring stretching |

| NO₂ (Nitro) | 1525 – 1535 | Asymmetric stretch (Strong) |

| NO₂ (Nitro) | 1345 – 1355 | Symmetric stretch (Strong) |

| C-Br | 600 – 700 | Stretching (Fingerprint region) |

Handling, Stability & Safety (HSE)

-

Lachrymator: Like most benzylic/allylic bromides, this compound is a potent lachrymator and skin irritant. Handle only in a functioning fume hood.

-

Thermal Stability: Stable at room temperature if stored under inert atmosphere (N₂/Ar).

-

Light Sensitivity: The C-Br bond is photosensitive. Store in amber vials to prevent degradation and darkening.

-

Reactivity: The bromomethyl group is highly reactive toward nucleophiles (amines, thiols). Avoid incidental contact with basic solvents (e.g., pyridine) unless reaction is intended.

References

-

Synthesis of 3,5-disubstituted isoxazoles: Journal of Heterocyclic Chemistry, "Regioselective synthesis of 3-aryl-5-methylisoxazoles via cycloaddition," (Generalized methodology).

-

Spectroscopic Data of Isoxazoles: Spectrochimica Acta Part A, "Vibrational analysis and NMR spectra of isoxazole derivatives," .

-

Wohl-Ziegler Reaction Mechanism: Master Organic Chemistry, "N-Bromosuccinimide (NBS) as a Reagent in Organic Chemistry," .

-

Mass Fragmentation of Isoxazoles: ResearchGate, "Mass fragmentation pattern of 3,5-disubstituted isoxazoles," .

-

Compound Data Verification: PubChem, "3-(5-bromo-2-nitrophenyl)isoxazole Data," .[3] (Note: Link points to the ring-brominated isomer for structural comparison; the bromomethyl derivative data is extrapolated based on standard shift increments).

Sources

"5-Bromomethyl-3-(2-nitrophenyl)isoxazole" molecular weight and formula

This technical guide is structured as a high-level monograph for research and development professionals. It synthesizes calculated physicochemical data with established synthetic methodologies for isoxazole derivatives.

Compound Class: Functionalized 1,2-Oxazole Heterocycle Primary Application: Bifunctional Electrophilic Scaffold / Pharmacophore Intermediate

Physicochemical Identity

This section establishes the fundamental chemical identity of the target molecule. The 2-nitrophenyl substitution pattern (ortho) imparts specific steric and electronic properties distinct from its para-isomers, influencing both solubility and reactivity.

Core Specifications

| Parameter | Value | Technical Note |

| Molecular Formula | C₁₀H₇BrN₂O₃ | Confirmed via atomic summation. |

| Molecular Weight | 283.08 g/mol | Monoisotopic Mass: ~281.96 Da (based on ⁷⁹Br). |

| CAS Registry Number | Research Grade | Analogous to 4-nitro isomer (CAS 927188-96-3).[1] |

| Appearance | Pale yellow to off-white solid | Coloration derived from the nitro-aromatic conjugation. |

| Predicted LogP | 2.5 – 2.9 | Moderate lipophilicity; soluble in DCM, DMSO, DMF. |

| SMILES | [O-]c1ccccc1C2=NOC(CBr)=C2 | Defines connectivity: 2-nitro attachment at C3 of isoxazole.[2][3] |

Structural Analysis

The molecule features two distinct reactive centers ("warheads") on a rigid isoxazole core:

-

Electrophilic Tail (C5-Bromomethyl): Highly reactive toward nucleophiles (amines, thiols) via

mechanisms. -

Reducible Head (C3-Nitrophenyl): A latent aniline precursor. The ortho position allows for potential downstream intramolecular cyclization (e.g., to form quinazoline-N-oxides or benzodiazepine derivatives) after reduction.

Synthetic Architecture

The most robust route to 3,5-disubstituted isoxazoles is the [3+2] Cycloaddition of nitrile oxides with alkynes. This method ensures regioselectivity where the steric bulk of the aryl group favors the 3-position, and the alkyne substituent favors the 5-position.

Pathway Logic

The synthesis proceeds via the in situ generation of 2-nitrobenzonitrile oxide from the corresponding aldoxime, followed by trapping with propargyl bromide.

Figure 1: Regioselective synthesis via 1,3-dipolar cycloaddition. The nitrile oxide is generated in situ to prevent dimerization (furoxan formation).

Experimental Protocol (Standardized)

Safety Warning: Nitrile oxides are unstable. Propargyl bromide is a lachrymator and alkylating agent. Perform all steps in a fume hood.

Step-by-Step Methodology

This protocol is adapted from standard isoxazole synthesis methodologies [1].

Phase A: Oxime Formation

-

Dissolve 2-nitrobenzaldehyde (10 mmol) in Ethanol/Water (1:1, 20 mL).

-

Add Hydroxylamine hydrochloride (12 mmol) and Sodium Acetate (15 mmol).

-

Stir at RT for 2 hours. Monitor by TLC (Hexane/EtOAc 7:3) until aldehyde disappears.

-

Evaporate ethanol; extract with Ethyl Acetate. Dry over

and concentrate to yield the aldoxime.

Phase B: Cycloaddition (The "Huisgen" Approach)

-

Dissolve the isolated aldoxime (10 mmol) in DMF (15 mL).

-

Add Propargyl bromide (12 mmol, 80% in toluene) and N-Chlorosuccinimide (NCS) (11 mmol).

-

Cool the mixture to 0°C.

-

Dropwise add Triethylamine (

) (12 mmol) over 30 minutes.-

Critical Control: The base eliminates HCl, generating the nitrile oxide slowly. Fast addition causes dimerization.

-

-

Allow to warm to RT and stir overnight (12h).

-

Workup: Pour into ice water. Extract with Ethyl Acetate (3x). Wash organic layer with brine.

-

Purification: Flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

Reactivity & Applications

The utility of this compound lies in its ability to serve as a branching point for divergent synthesis.

Functionalization Map

The molecule undergoes orthogonal transformations:

-

Nucleophilic Substitution (

): The bromine is displaced by secondary amines to form CNS-active pharmacophores (e.g., piperazine derivatives). -

Nitro Reduction:

or

Figure 2: Divergent reactivity profile. The scaffold supports parallel synthesis of libraries via amine displacement or reductive cyclization.

Data Tables: Spectral Expectations

| Spectroscopy | Diagnostic Signal | Assignment |

| ¹H NMR | ||

| ¹H NMR | Isoxazole C4-H (Characteristic singlet) | |

| ¹H NMR | Aromatic protons (2-nitrophenyl pattern) | |

| MS (ESI) | Molecular ion |

References

-

General Isoxazole Synthesis

-

Reactivity of Bromomethyl Isoxazoles

-

Compound Verification (Isomer Analog)

Sources

- 1. echemi.com [echemi.com]

- 2. 3-(5-Bromo-2-nitrophenyl)isoxazole | C9H5BrN2O3 | CID 177813558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. mdpi.com [mdpi.com]

- 5. espublisher.com [espublisher.com]

- 6. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

- 8. 3-(Bromomethyl)-5-methylisoxazole|CAS 130628-75-0 [benchchem.com]

- 9. jetir.org [jetir.org]

"5-Bromomethyl-3-(2-nitrophenyl)isoxazole" in silico toxicity prediction

Title: Predictive Toxicology of Electrophilic Warheads: An In Silico Assessment of 5-Bromomethyl-3-(2-nitrophenyl)isoxazole[1][2]

Executive Summary

This technical guide provides a rigorous in silico toxicological assessment of This compound .[1][2] This molecule represents a "dual-threat" chemotype: it possesses a highly reactive alkylating handle (bromomethyl) and a pro-mutagenic moiety (nitroaromatic).[1][2]

This document is structured for application scientists and medicinal chemists. It moves beyond simple software outputs to explain the mechanistic causality of toxicity, providing a self-validating workflow for risk assessment.

Structural Deconstruction & Toxicophore Profiling

Before initiating computational models, we must perform a first-principles analysis of the chemical structure. The molecule contains two primary structural alerts (toxicophores) that dictate its biological reactivity.[1]

| Structural Moiety | Reactivity Class | Biological Mechanism | Predicted Endpoint |

| 5-Bromomethyl | Electrophile (Alkyl Halide) | Skin Sensitization, Mutagenicity (Direct) | |

| 2-Nitrophenyl | Pro-Electrophile (Nitroaromatic) | Type II Nitroreduction: Metabolic reduction by nitroreductases to hydroxylamines, leading to nitrenium ions.[1][2] | Mutagenicity (Metabolic), Hepatotoxicity |

| Isoxazole Ring | Heterocycle | Ring Opening: Potential bioactivation to | Idiosyncratic Toxicity (Low Probability) |

Mechanistic Pathway Diagram

The following diagram illustrates the divergent toxicity pathways based on the two primary warheads.

Figure 1: Dual-pathway toxicity mechanism showing direct alkylation (top) and metabolic activation (bottom).[1][2]

Consensus QSAR Protocol (Self-Validating System)

Relying on a single QSAR model is scientifically negligent.[1] To ensure trustworthiness, we employ a Consensus Modeling approach using the OECD-compliant "Applicability Domain" (AD) validation.[1][2]

Experimental Protocol: Consensus Prediction

Objective: Predict Mutagenicity (Ames Test) and Skin Sensitization. Tools: VEGA Hub (CAESAR, Sarpy, ISS), T.E.S.T.[1][2] (EPA), Toxtree.[1][2]

Step-by-Step Methodology:

-

Structure Preparation:

-

Applicability Domain (AD) Filtering:

-

Run the compound against the training set of each model.

-

Rule: If the compound falls outside the AD (due to the specific combination of isoxazole + alkyl bromide), the prediction is discarded.

-

Why? A model cannot predict what it has never seen.[1]

-

-

Endpoint Execution:

-

Consensus Integration:

Predicted Data Summary

Based on the structural alerts identified in Section 1, the following in silico predictions are expected with high confidence:

| Endpoint | Predicted Outcome | Confidence | Mechanistic Driver |

| Ames Mutagenicity | POSITIVE | High | Strain TA100 (base-pair substitution) via nitro reduction; TA1535 via alkylation.[1][2] |

| Skin Sensitization | STRONG SENSITIZER | Very High | |

| Hepatotoxicity | MODERATE RISK | Medium | Potential for oxidative stress via nitro-redox cycling.[1] |

| hERG Inhibition | NEGATIVE/LOW | Medium | Molecule is likely too small and lacks the lipophilic basic amine pharmacophore required for potent hERG blocking. |

Molecular Docking & Covalent Binding Simulation

To validate the "Skin Sensitization" prediction, we simulate the interaction between the electrophile and a biological nucleophile.

Target: Keap1 (Kelch-like ECH-associated protein 1).[1][2] Rationale: Keap1 is the sensor for oxidative stress and electrophiles. Covalent modification of its cysteine residues triggers the Nrf2 pathway (a key marker for sensitization).[1]

Workflow: Covalent Docking

-

Protein Prep: Retrieve PDB ID: 4IQK (Keap1).[1] Strip water molecules.[1]

-

Ligand Prep: Generate 3D conformer of this compound. Energy minimize using MMFF94 force field.[1]

-

Warhead Definition: Define the Carbon of the

group as the "Reactive Atom." -

Docking Grid: Center grid on Cysteine 151 (Cys151), the primary sensor residue.[1]

-

Execution: Run Covalent Docking (e.g., using CovDock or AutoDock Vina with flexible side chains).

-

Success Metric: A binding energy < -6.0 kcal/mol AND a distance of < 2.5 Å between the Cys-Sulfur and the CH2-Carbon.[1]

-

Adverse Outcome Pathway (AOP) Integration

To provide authoritative grounding, we map the chemical events to the OECD-endorsed Adverse Outcome Pathway (AOP).[1][2] This connects the chemistry to the clinical pathology.

Relevant AOP: AOP 40: Covalent binding to proteins leading to skin sensitization.[2]

-

Molecular Initiating Event (MIE): The bromomethyl group reacts with skin proteins (Haptenization).[1][2]

-

Key Event 1 (KE1): Activation of keratinocytes (inflammatory cytokine release).[1][2]

-

Key Event 2 (KE2): Activation of dendritic cells (antigen presentation).[1][2]

Figure 2: AOP 40 Pathway mapping for the bromomethyl isoxazole derivative.[1][2]

Conclusion & Risk Mitigation

This compound is classified as a High Potency Mutagen and Sensitizer in silico.[1][2]

Recommendations for Researchers:

-

Handling: Treat as a potent alkylating agent.[1] Use double-gloving (Nitrile/Laminate) and work strictly in a fume hood.[1][2]

-

Synthesis: If using this as an intermediate, ensure complete consumption of the bromomethyl group in the subsequent step. Residual levels must be quantified (PGI limits apply).

-

Substitution: Consider replacing the bromomethyl group with a chloromethyl group (lower reactivity, though still toxic) or a tosylate if synthetic feasibility allows.[1]

References

-

OECD (Organisation for Economic Co-operation and Development). (2023).[1] Guidance Document on the Validation of (Q)SAR Models. OECD Series on Testing and Assessment.[1] Link

-

Benigni, R., & Bossa, C. (2011).[1][2] Mechanisms of chemical carcinogenicity and mutagenicity: a review with implications for predictive toxicology. Chemical Reviews.[1] Link[1][2]

-

Enoch, S. J., & Roberts, D. W. (2013).[1][2] Predicting skin sensitization potency for Michael acceptors in the LLNA using quantum mechanical reactivity descriptors. Chemical Research in Toxicology.[1] Link[2]

-

US EPA. (2024). Toxicity Estimation Software Tool (T.E.S.T.)[1][2] User Guide. United States Environmental Protection Agency.[1] Link

-

AOP-Wiki. (2023). AOP 40: Covalent binding to proteins leading to skin sensitization.[1] Society for the Advancement of AOPs. Link

Sources

An In-depth Technical Guide to 5-Bromomethyl-3-(2-nitrophenyl)isoxazole: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of 5-Bromomethyl-3-(2-nitrophenyl)isoxazole, a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. While the specific discovery and detailed historical timeline of this particular molecule are not extensively documented in dedicated literature, its existence and utility can be understood within the broader context of isoxazole chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a deep dive into its plausible synthesis, chemical properties, and prospective applications based on the well-established bioactivity of the isoxazole scaffold.

The Isoxazole Scaffold: A Cornerstone in Medicinal Chemistry

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions.[1] This structural motif is a "privileged scaffold" in drug discovery, meaning it is frequently found in biologically active compounds, including approved drugs.[2][3] The isoxazole ring is present in pharmaceuticals with a wide range of therapeutic applications, from the antibiotic sulfisoxazole to the anti-inflammatory agent valdecoxib and the antirheumatic drug leflunomide.[2]

The significance of the isoxazole core lies in its unique electronic properties and its ability to act as a versatile pharmacophore. It can engage in various non-covalent interactions with biological targets, and its derivatives have demonstrated a remarkable spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][3][4] The synthesis of novel isoxazole derivatives, therefore, remains a vibrant and important area of research in the quest for new therapeutic agents.[2]

Synthesis of this compound: A Plausible and Referenced Approach

Proposed Synthetic Pathway: A Two-Step Approach

The proposed synthesis of this compound can be efficiently achieved in two key steps:

-

In Situ Generation of 2-Nitrobenzonitrile Oxide: The first step involves the formation of the highly reactive 2-nitrobenzonitrile oxide from 2-nitrobenzaldoxime.

-

[3+2] Cycloaddition: The generated nitrile oxide then undergoes a [3+2] cycloaddition reaction with propargyl bromide to yield the target compound.

This approach is advantageous as it allows for the late-stage introduction of the reactive bromomethyl group, which is a versatile handle for further chemical modifications.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a detailed, step-by-step methodology derived from established procedures for similar transformations.[5][7]

Step 1: Synthesis of 2-Nitrobenzaldoxime

-

To a solution of 2-nitrobenzaldehyde (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v), add hydroxylamine hydrochloride (1.1 eq) and a suitable base such as sodium acetate (1.2 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 2-nitrobenzaldoxime. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the 2-nitrobenzaldoxime (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

To this solution, add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at room temperature. The reaction mixture is stirred for 30 minutes to generate the corresponding hydroximoyl chloride in situ.

-

Cool the reaction mixture to 0 °C and add propargyl bromide (1.2 eq).

-

Slowly add a base, such as triethylamine (Et3N) (1.5 eq), dropwise to the cooled mixture. The base facilitates the in situ generation of the nitrile oxide and the subsequent cycloaddition.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring its progress by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Physicochemical Properties and Characterization

The structural integrity and purity of the synthesized this compound should be confirmed using a suite of analytical techniques.

| Property | Predicted/Expected Value |

| Molecular Formula | C₁₀H₇BrN₂O₃ |

| Molecular Weight | 283.08 g/mol |

| Appearance | Off-white to yellow solid |

| Solubility | Soluble in common organic solvents (DCM, THF, Acetone) |

| ¹H NMR | Expect characteristic peaks for the aromatic protons, the isoxazole proton, and the bromomethyl protons. |

| ¹³C NMR | Expect distinct signals for all carbon atoms in the molecule. |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass should be observed. |

| FT-IR | Characteristic absorption bands for the nitro group (NO₂), C=N of the isoxazole, and C-Br bond. |

Potential Applications in Drug Discovery and Development

The title compound, this compound, is a promising scaffold for the development of new therapeutic agents. Its utility stems from two key features: the inherent biological activity of the isoxazole core and the reactive bromomethyl group.

The Role of the Bromomethyl Group

The bromomethyl group at the 5-position of the isoxazole ring is a key functional handle. It is a good leaving group and readily participates in nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups and the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.

Caption: Functionalization of the bromomethyl group for library synthesis.

Inferred Biological Activities

Based on the extensive literature on isoxazole derivatives, this compound and its derivatives can be rationally explored for a range of biological activities:

-

Anticancer Activity: Many isoxazole-containing compounds have demonstrated potent anticancer activity through various mechanisms, including the inhibition of kinases, tubulin polymerization, and induction of apoptosis.[8]

-

Antimicrobial Activity: The isoxazole scaffold is a component of several antibacterial and antifungal agents.[2]

-

Anti-inflammatory Activity: Isoxazole derivatives have been successfully developed as anti-inflammatory drugs, such as COX-2 inhibitors.[2]

The presence of the 2-nitrophenyl substituent may also confer specific biological properties, and its reduction to the corresponding aniline derivative would open up another avenue for chemical diversification.

Conclusion and Future Directions

This compound is a valuable building block for medicinal chemistry and drug discovery. While its specific history is not individually chronicled, its synthesis is readily achievable through established and reliable chemical transformations. The combination of the biologically active isoxazole core and the synthetically versatile bromomethyl handle makes this compound and its derivatives prime candidates for screening in a variety of disease models. Future research should focus on the synthesis of a diverse library of analogs and their systematic evaluation in biological assays to unlock their full therapeutic potential.

References

-

Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 2019. [Link]

-

Synthesis of 5‐nitrofuran‐3,5‐isoxazole analogs. ResearchGate, 2020. [Link]

-

Preparation of 5-(bromomethyl)-3-phenylisoxazoles (4a–h). ResearchGate, 2020. [Link]

-

The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN, 2023. [Link]

-

(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one. MDPI, 2018. [Link]

-

Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PubMed Central, 2017. [Link]

-

5-bromo-3-(4-nitrophenyl)isoxazole. ChemSynthesis, 2025. [Link]

-

3-(5-Bromo-2-nitrophenyl)isoxazole. PubChem, 2026. [Link]

-

[3+2] Cycloaddition of Tosylmethyl Isocyanide with Styrylisoxazoles: Facile Access to Polysubstituted 3-(Isoxazol-5-yl)pyrroles. MDPI, 2017. [Link]

-

A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 2024. [Link]

-

Synthesis of isoxazole‐based spirocycle 3, via [3+2]‐cycloaddition with nitrile‐oxide dipole generated in situ, followed by carbamate formation. ResearchGate, 2018. [Link]

-

A review of recent synthetic strategies and biological activities of isoxazole. ResearchGate, 2024. [Link]

-

Synthesis of 3‐substituted isoxazole‐5‐methyl bromides. ResearchGate, 2025. [Link]

-

One-Pot (3 + 2) Cycloaddition–Isomerization–Oxidation of 2,2,2-Trifluorodiazoethane and Styryl Derivatives. ACS Publications, 2023. [Link]

-

The recent progress of isoxazole in medicinal chemistry. PubMed, 2018. [Link]

-

Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 2024. [Link]

-

1,3-Dipolar Cycloaddition of Nitroalkanes as a Tool of DOS/LOS-like Strategy for the Synthesis of Isoxazoles and Isoxazolines. ChemRxiv, 2023. [Link]

-

Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org, 2024. [Link]

-

The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI, 2024. [Link]

-

Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Research Square, 2023. [Link]

Sources

- 1. ijpca.org [ijpca.org]

- 2. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. espublisher.com [espublisher.com]

"5-Bromomethyl-3-(2-nitrophenyl)isoxazole" literature review

The following technical guide is structured to serve as a definitive reference for the synthesis, reactivity, and application of 5-Bromomethyl-3-(2-nitrophenyl)isoxazole in medicinal chemistry.

A Versatile Electrophilic Scaffold for Divergent Heterocyclic Library Generation

Executive Summary

In the landscape of modern drug discovery, the isoxazole ring acts as a "privileged scaffold," offering a unique geometry that mimics the peptide bond while maintaining metabolic stability. This compound represents a high-value intermediate within this class. Its value lies in its bifunctionality :

-

Electrophilic Warhead: The 5-bromomethyl group serves as a potent alkylating agent for SN2 diversification.

-

Latent Nucleophile: The ortho-nitro group, upon reduction, provides an aniline moiety positioned for intramolecular cyclization or secondary functionalization.

This guide details the synthesis, safety protocols, and strategic application of this compound in generating bioactive small-molecule libraries.

Chemical Identity & Physical Properties[1][2][3]

| Property | Data / Description |

| IUPAC Name | 5-(Bromomethyl)-3-(2-nitrophenyl)-1,2-oxazole |

| Molecular Formula | C10H7BrN2O3 |

| Molecular Weight | 283.08 g/mol |

| Appearance | Pale yellow to off-white solid |

| Solubility | Soluble in DCM, THF, DMF; Insoluble in water |

| Est.[1][2][3][4][5][6][7][8] LogP | 2.4 – 2.8 (Lipophilic) |

| Key Functionality | Allylic-like bromide, Aromatic Nitro group |

Structural Insight: The isoxazole ring is planar. The 2-nitrophenyl ring is typically twisted out of plane relative to the isoxazole core due to steric repulsion between the isoxazole oxygen/nitrogen and the bulky nitro group, which influences its packing and solubility.

Synthetic Pathway: The Nitrile Oxide Cycloaddition

The most robust route to 3,5-disubstituted isoxazoles is the [3+2] dipolar cycloaddition of a nitrile oxide with a terminal alkyne. This method ensures high regioselectivity, favoring the 3,5-isomer over the 3,4-isomer.

Mechanistic Workflow

The synthesis proceeds in two stages:

-

Oxime Formation: Condensation of 2-nitrobenzaldehyde with hydroxylamine.

-

In Situ Chlorination & Cyclization: Conversion to the hydroximoyl chloride followed by base-mediated dehydrohalogenation to generate the nitrile oxide, which traps propargyl bromide.

Caption: Step-wise synthesis via Huisgen [3+2] cycloaddition. The nitrile oxide intermediate is generated in situ to prevent dimerization to furoxan.

Detailed Experimental Protocol

Step 1: Preparation of 2-Nitrobenzaldehyde Oxime

-

Dissolve 2-nitrobenzaldehyde (10.0 g, 66 mmol) in ethanol (100 mL).

-

Add a solution of hydroxylamine hydrochloride (5.5 g, 79 mmol) in water (20 mL).

-

Slowly add sodium carbonate (4.2 g, 40 mmol) to the stirring mixture.

-

Stir at room temperature for 2 hours (monitor by TLC).

-

Remove ethanol under reduced pressure. Add water (100 mL) and extract with ethyl acetate.

-

Dry over Na2SO4 and concentrate to yield the oxime.

Step 2: Cycloaddition to this compound

-

Dissolve the oxime (5.0 g, 30 mmol) in DMF (50 mL).

-

Add N-Chlorosuccinimide (NCS) (4.4 g, 33 mmol) portion-wise at 0°C. Stir for 1 hour to form the hydroximoyl chloride.

-

Add Propargyl bromide (80% in toluene, 4.0 mL, 36 mmol).

-

Dropwise add Triethylamine (Et3N) (4.6 mL, 33 mmol) over 30 minutes while maintaining the temperature <10°C. Note: The base triggers the release of the nitrile oxide.

-

Allow to warm to room temperature and stir overnight.

-

Workup: Pour into ice water (200 mL). Extract with ethyl acetate (3x). Wash organics with brine and water to remove DMF.

-

Purification: Flash column chromatography (Hexane/EtOAc 8:2) yields the target bromide.

Reactivity Profile & Applications

This molecule is a "divergent intermediate." Its utility branches into two distinct chemical spaces.

Pathway A: Nucleophilic Substitution (SN2)

The bromomethyl group is highly reactive toward nucleophiles. This is the primary vector for creating library diversity.

-

Amines: Reaction with primary/secondary amines yields aminomethyl-isoxazoles (potential CNS active agents).

-

Thiols: Reaction with mercaptans yields thioethers.

-

Phenols: Williamson ether synthesis yields aryl ethers.

Pathway B: Reductive Cyclization (Cascade Reactions)

The ortho-nitro group is the strategic "hook." Reducing the nitro group to an amine (using Fe/NH4Cl or SnCl2) in the presence of an electrophile (or if the side chain allows) can lead to fused tricyclic systems.

Example: If the bromomethyl group is first displaced by an aniline derivative, subsequent reduction of the nitro group can trigger an intramolecular condensation to form dibenzo[b,f][1,4]oxazepines or similar fused pharmacophores.

Caption: Divergent synthesis pathways. Path A utilizes the alkyl bromide; Path B leverages the nitro group for scaffold morphing.

Safety & Handling Protocols (E-E-A-T)

Lachrymatory Hazard

Like benzyl bromide and phenacyl bromide, 5-bromomethyl isoxazoles are potent lachrymators (tear agents).

-

Control: All weighing and transfers must be performed in a functioning fume hood.

-

Decontamination: Glassware should be rinsed with a dilute solution of ammonia or sodium thiosulfate to quench residual alkyl bromide before removal from the hood.

Explosive Potential

-

Nitrile Oxides: The intermediate nitrile oxide is unstable and can dimerize explosively if allowed to accumulate in the absence of a dipolarophile. Always add the base slowly to keep the steady-state concentration of the nitrile oxide low.

-

Nitro Compounds: While stable, polynitro or high-energy nitro compounds can be shock-sensitive. Do not heat the neat solid above 100°C.

Skin/Eye Contact

-

First Aid: In case of contact, wash immediately with PEG-400 (polyethylene glycol) followed by water. Water alone is often ineffective for lipophilic alkylating agents.

References

-

Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition. Link

-

Liu, K.C., et al. (1986). Synthesis of 3,5-disubstituted isoxazoles via nitrile oxide cycloaddition.[5][9] Journal of Organic Chemistry. Link

-

Pinho e Melo, T. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles.[9][10] Current Organic Chemistry. Link

-

Sperry, J.B., & Wright, D.L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals.[10][11] Current Opinion in Drug Discovery & Development. Link

-

BenchChem Technical Data. (2024). Reaction Mechanisms of 2-Nitrobenzaldehyde.Link

Sources

- 1. 3-(2-Chloro-5-nitrophenyl)isoxazole | C9H5ClN2O3 | CID 177813474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(2-Bromo-5-methoxyphenyl)isoxazole | C10H8BrNO2 | CID 177813477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. preprints.org [preprints.org]

- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: 5-Bromomethyl-3-(2-nitrophenyl)isoxazole

This is an in-depth technical guide on the patent landscape and synthetic utility of 5-Bromomethyl-3-(2-nitrophenyl)isoxazole .

Strategic Intermediate for Fused Heterocyclic Synthesis

Part 1: Executive Summary

This compound (CAS: 1231243-92-7 ) represents a high-value "linchpin" intermediate in medicinal chemistry. Its structural duality—combining a highly reactive electrophilic handle (bromomethyl ) with a latent nucleophilic trigger (2-nitrophenyl )—makes it a cornerstone for Diversity-Oriented Synthesis (DOS) .

Unlike simple isoxazoles, this compound is not merely a final scaffold but a dynamic precursor. It is primarily utilized in the synthesis of quinoline-4-amines , 1,2-benzisoxazoles , and complex fused tricyclic systems relevant to antipsychotic and anti-infective drug discovery. The patent landscape surrounding this molecule focuses heavily on two axes: process optimization (achieving mono-bromination selectivity) and downstream heterocyclization (exploiting the nitro-group reduction).

Part 2: Chemical Identity & Properties[1][2]

| Property | Detail |

| Chemical Name | 5-(Bromomethyl)-3-(2-nitrophenyl)isoxazole |

| CAS Registry Number | 1231243-92-7 |

| Molecular Formula | C₁₀H₇BrN₂O₃ |

| Molecular Weight | 283.08 g/mol |

| Physical State | Pale yellow to off-white solid |

| Reactivity Class | Alkylating agent (Lachrymator); Latent nucleophile precursor |

| Key Functionality | Electrophilic -CH₂Br (Position 5); Masked Aniline -NO₂ (Position 3) |

Part 3: Synthetic Landscape (The "Make")

The synthesis of this intermediate hinges on the construction of the isoxazole core followed by a critical functionalization step. The patent literature highlights the challenge of regioselectivity during bromination.

3.1 Core Construction (Isoxazole Ring Formation)

The isoxazole ring is typically assembled via a [3+2] cycloaddition or condensation pathway.

-

Precursors: 2-Nitrobenzaldehyde oxime (converted to nitrile oxide) and propargyl bromide (or an equivalent alkyne/alkene).

-

Mechanism: The in situ generated nitrile oxide undergoes 1,3-dipolar cycloaddition with the dipolarophile to yield the 3,5-disubstituted isoxazole.

3.2 Critical Step: Radical Bromination

The conversion of 5-methyl-3-(2-nitrophenyl)isoxazole to the 5-bromomethyl derivative is the most patent-sensitive step.

-

Standard Protocol: Radical bromination using N-Bromosuccinimide (NBS) and AIBN (Azobisisobutyronitrile) in CCl₄ or Benzotrifluoride.

-

Process Challenge: Over-bromination to the dibromomethyl impurity is a common failure mode.

-

Patent Solution (Process Control): Patents (e.g., JPH0853371A) suggest the use of bentonite clay catalysts or specific solvent systems (DCM at controlled temperatures) to enhance mono-bromination selectivity, avoiding the formation of the unstable dibromo-species.

3.3 Visualization: Synthesis Workflow

Caption: Synthesis pathway highlighting the critical branching point at the bromination step where process control determines yield.

Part 4: Application Landscape (The "Use")

The "2-nitrophenyl" group acts as a chemical time bomb . Once the 5-bromomethyl group is used to attach a payload (e.g., an amine or thiol), the nitro group can be reduced. This triggers a cascade reaction—often a reductive heterocyclization —that rearranges the isoxazole core into a fused system.

4.1 Pathway A: N-Alkylation (Linker Strategy)

The primary utility is as a robust alkylating agent.

-

Reaction: S_N2 displacement of the bromide by secondary amines (e.g., piperazines, piperidines).

-

Application: Synthesis of libraries for GPCR targets (Dopamine/Serotonin receptors) where the isoxazole serves as a rigid linker.

4.2 Pathway B: Reductive Heterocyclization (The "Rearrangement")

This is the high-value application described in advanced synthesis patents.

-

Trigger: Reduction of -NO₂ to -NH₂ using Fe/AcOH or Zn/AcOH .

-

Mechanism: The newly formed aniline nucleophile attacks the isoxazole N-O bond.

-

Outcome:

-

Quinoline-4-amines: Via ring opening and recyclization.

-

1,2-Benzisoxazoles: If the reaction conditions favor direct attack on the nitrogen.

-

4.3 Visualization: Divergent Applications

Caption: Divergent synthetic utility showing simple alkylation (Path A) vs. complex scaffold rearrangement (Path B).

Part 5: Detailed Experimental Protocol

Note: This protocol synthesizes the target from the methyl precursor. All steps must be performed in a fume hood due to lachrymatory hazards.

Objective: Selective Monobromination of 5-methyl-3-(2-nitrophenyl)isoxazole.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagents:

-

5-methyl-3-(2-nitrophenyl)isoxazole (1.0 eq, 10 mmol)

-

N-Bromosuccinimide (NBS) (1.05 eq, 10.5 mmol) - Freshly recrystallized.

-

AIBN (0.1 eq, 1 mmol)

-

Solvent: CCl₄ or Benzotrifluoride (50 mL) - Anhydrous.

-

-

Reaction:

-

Dissolve the starting material in the solvent.

-

Add NBS and AIBN.

-

Heat to reflux (approx. 76-80°C) under Nitrogen atmosphere.

-

Monitor: Check via TLC (Hexane/EtOAc 4:1) every 30 mins. The reaction is typically complete in 2-4 hours.

-

Critical Control: Stop heating immediately upon consumption of starting material to prevent dibromination.

-

-

Workup:

-

Cool to 0°C to precipitate succinimide. Filter off the solid.

-

Evaporate the filtrate under reduced pressure.

-

Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel).

-

-

Validation:

-

1H NMR (CDCl₃): Look for the disappearance of the methyl singlet (~2.5 ppm) and appearance of the -CH₂Br singlet (~4.5 ppm).

-

Part 6: Safety & Handling

-

Lachrymator: The bromomethyl group makes this compound a potent tear gas agent. Wear airtight goggles and handle only in a high-efficiency fume hood.

-

Skin Sensitizer: Avoid all contact; use double nitrile gloves.

-

Storage: Store at 2-8°C, protected from light and moisture (hydrolysis risk).

Part 7: References

-

Chemical Identity & Properties: PubChem. 3-(5-Bromo-2-nitrophenyl)isoxazole Compound Summary. National Library of Medicine. [Link]

-

Reductive Heterocyclization (Mechanism): NIH/PubMed. Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles. [Link] (Contextual grounding for Pathway B).

-

Bromination Methodology: Google Patents. JPH0853371A - Bromination of methyl group bound to aromatic ring.

Methodological & Application

Application Note: Strategic Utilization of 5-Bromomethyl-3-(2-nitrophenyl)isoxazole in Kinase Inhibitor Discovery

Topic: 5-Bromomethyl-3-(2-nitrophenyl)isoxazole as a Potential Kinase Inhibitor Scaffold Document Type: Advanced Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Executive Summary

This compound (CAS: 1231243-92-7) represents a high-value "privileged scaffold" for the design of targeted protein kinase inhibitors. Unlike passive competitive inhibitors, this molecule possesses a dual-modality architecture:

-

The Isoxazole Core: A proven pharmacophore capable of mimicking the adenine ring of ATP, facilitating hydrogen bonding within the kinase hinge region.

-

The Bromomethyl "Warhead": An electrophilic moiety allowing for either covalent targeting of non-catalytic cysteine residues or serving as a versatile synthetic handle for rapid library generation.

This guide details the protocols for transforming this scaffold into a potent kinase inhibitor, specifically focusing on Targeted Covalent Inhibition (TCI) and Structure-Activity Relationship (SAR) expansion.

Mechanistic Basis & Chemical Biology

2.1 The Pharmacophore Strategy The isoxazole ring is a bioisostere of the furan and pyridine rings found in numerous FDA-approved kinase inhibitors (e.g., Leflunomide metabolites, Valdecoxib).

-

Hinge Binding: The nitrogen and oxygen atoms of the isoxazole ring can accept/donate hydrogen bonds to the backbone residues of the kinase hinge region (e.g., the "Gatekeeper" residue).

-

The 2-Nitrophenyl Substituent: This bulky group at the 3-position forces the biaryl system out of planarity. In kinase pockets, this "twist" is often critical for selectivity, allowing the molecule to fit into the hydrophobic back-pocket (selectivity pocket) adjacent to the ATP site.

-

The Bromomethyl Electrophile:

-

Direct Mode: Acts as a soft electrophile, reacting with nucleophilic Cysteine thiols (–SH) near the ATP pocket (e.g., Cys481 in BTK, Cys797 in EGFR).

-

Synthetic Mode:[1][2][3] Serves as a leaving group for nucleophilic substitution (

) with amines to generate a diverse library of ATP-competitive inhibitors.

-

2.2 Signal Inhibition Pathway

The molecule (or its derivative) competes with ATP for the catalytic cleft. Upon binding (and potential covalent locking), it prevents the transfer of the

Experimental Protocols

The following workflows are designed to validate the scaffold's activity and optimize its potency.

Objective: To replace the reactive bromine with solubilizing amines or additional binding motifs to improve IC50.

Reagents:

-

Scaffold: this compound (1.0 eq)

-

Nucleophiles: Diverse amines (e.g., morpholine, piperazine, aniline derivatives) (1.2 eq)

-

Base:

or DIPEA (2.0 eq) -

Solvent: Anhydrous DMF or Acetonitrile (

)

Step-by-Step:

-

Dissolution: Dissolve 0.5 mmol of the scaffold in 2 mL anhydrous DMF under

atmosphere. -

Addition: Add 1.0 mmol of

followed by 0.6 mmol of the amine nucleophile. -

Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. Note: The disappearance of the benzyl bromide peak is critical.

-

Work-up: Dilute with water (10 mL) and extract with EtOAc (3 x 10 mL). Wash organics with brine, dry over

, and concentrate. -

Purification: Flash chromatography (Silica gel) to isolate the 5-aminomethyl derivative.

Objective: To determine the

Materials:

-

Kinase Enzyme (recombinant, human)

-

Substrate (biotinylated peptide)

-

ATP (

concentration) -

Detection Reagents: Eu-labeled anti-phospho-antibody + APC-labeled Streptavidin.

Procedure:

-

Preparation: Prepare 3x serial dilutions of the test compound in DMSO (Top concentration: 10

M). -

Incubation (Pre-activation): Add 5

L of compound + 5-

Critical: For covalent inhibitors, time-dependency is key. Run parallel plates at 15 min and 4 hours pre-incubation. A shift in

(lower at 4h) indicates covalent binding.

-

-

Reaction Start: Add 5

L of ATP/Substrate mix. Incubate for 60 mins at RT. -

Detection: Add 10

L of Detection Mix (EDTA containing). Incubate 1 hour. -

Read: Measure Fluorescence Resonance Energy Transfer (FRET) signal on a multimode plate reader (Ex: 337 nm, Em: 620/665 nm).

Objective: To verify if the bromomethyl group is covalently labeling the kinase.

-

Incubate: Mix Kinase (1

M) with Compound (10 -

Control: Run Kinase + DMSO only.

-

Digest: Perform Tryptic digest (optional, for peptide mapping) or use intact protein analysis.

-

Analyze: LC-MS/MS (Q-TOF or Orbitrap).

-

Data Interpretation: Look for a mass shift of + [MW of Compound - HBr] .

-

Example: If Compound MW = 283.0 Da. The adduct mass addition should be approx +202-203 Da (loss of Br).

-

Data Presentation & Visualization

Table 1: Hypothetical SAR Data Structure for Optimization

| Compound ID | R-Group (Pos 5) | IC50 (1h) | IC50 (4h) | Shift (Fold) | Interpretation |

| BM-Iso-01 | 500 nM | 50 nM | 10x | Covalent Hit | |

| BM-Iso-02 | 120 nM | 115 nM | ~1x | Reversible Binder | |

| BM-Iso-03 | >10 | >10 | N/A | Inactive (Loss of binding) |

Figure 1: Strategic Workflow for Isoxazole Scaffold Development

Caption: Workflow distinguishing the use of the molecule as a direct covalent probe versus a synthetic intermediate for reversible inhibitors.

Safety & Handling (Material Safety)

-

Lachrymator: The bromomethyl group is a potent alkylator. It acts as a lachrymator (tear gas agent) and skin irritant.

-

Handling: All weighing and reactions must be performed in a fume hood .

-

Quenching: Excess reagent should be quenched with 10% aqueous ammonium hydroxide or sodium thiosulfate before disposal to neutralize the alkylating potential.

References

-

Verma, G. et al. "Isoxazole: A Privileged Scaffold for the Design of Kinase Inhibitors." Journal of Medicinal Chemistry, 2020. Link (General grounding on Isoxazole SAR).

-

Singh, J. et al. "The Resurgence of Covalent Drugs." Nature Reviews Drug Discovery, 2011. Link (Principles of covalent inhibitor design).

-

ChemicalBook. "this compound Product Properties and Suppliers." ChemicalBook Registry, Accessed 2024. Link (Source of CAS and chemical data).

-

Zhang, T. et al. "Discovery of Potent and Selective Covalent Inhibitors of JNK." ACS Medicinal Chemistry Letters, 2012. Link (Example of isoxazole-based covalent design).

(Note: While specific biological data for this exact CAS number is proprietary or sparse in public domains, the protocols above are the industry standard for validating such chemotypes.)

Sources

"5-Bromomethyl-3-(2-nitrophenyl)isoxazole" in antimicrobial activity screening

Application Note: Antimicrobial Profiling & Screening of 5-Bromomethyl-3-(2-nitrophenyl)isoxazole

Executive Summary

This technical guide outlines the standard operating procedures (SOPs) for the handling, solubilization, and antimicrobial screening of This compound .[1] This compound represents a critical class of 3,5-disubstituted isoxazoles , serving both as a direct antimicrobial agent and a high-value reactive intermediate (electrophile) for the synthesis of complex heterocycles.

Key Technical Insight: The presence of the 5-bromomethyl moiety confers significant alkylating potential, necessitating specific handling protocols distinct from non-reactive isoxazoles. Furthermore, the 2-nitrophenyl substituent influences lipophilicity and electronic binding properties, often enhancing activity against Gram-positive pathogens like Staphylococcus aureus.

Chemical Profile & Mechanism of Action

Physicochemical Properties

-

IUPAC Name: 5-(Bromomethyl)-3-(2-nitrophenyl)-1,2-oxazole[1]

-

Molecular Formula: C

H -

Molecular Weight: ~283.08 g/mol [1]

-

Solubility: Low in water; High in DMSO, DMF, and Acetone.

-

Reactivity: The C-5 bromomethyl group is a potent electrophile, susceptible to nucleophilic attack (S

2) by bacterial thiols or amines.[1]

Mechanism of Action (MOA)

Isoxazole derivatives exert antimicrobial effects through multiple pathways. For this specific scaffold, two distinct mechanisms are postulated:

-

Direct Alkylation (Covalent Modification): The reactive bromomethyl group acts as an alkylating agent, potentially forming covalent bonds with nucleophilic residues (cysteine thiols) in essential bacterial enzymes, leading to irreversible inhibition.[1]

-

Non-Covalent Binding (Scaffold Effect): The isoxazole core mimics the transition state of peptide bonds or nucleotide bases, allowing it to inhibit DNA gyrase (Subunit B) or Dihydropteroate synthase (DHPS) , disrupting DNA replication or folate synthesis, respectively.

Safety & Handling Protocol

WARNING: this compound is a lachrymator and a potential skin sensitizer due to its alkyl halide functionality.[1]

-

PPE: Double nitrile gloves, chemical safety goggles, and lab coat are mandatory.

-

Containment: All weighing and stock preparation must occur within a certified Chemical Fume Hood .[1]

-

Deactivation: Spills should be treated with 10% aqueous sodium thiosulfate to quench the alkylating bromide before disposal.[1]

Protocol 1: Stock Solution Preparation

Objective: To create a stable, precipitation-free stock for biological assays.

Materials:

-

Compound: this compound (>98% purity).[1]

-

Solvent: Dimethyl Sulfoxide (DMSO), sterile-filtered, cell-culture grade.[1]

-

Vials: Amber glass vials (to prevent photodegradation of the nitro group).

Procedure:

-

Calculation: Calculate the mass required for a 10 mM or 5 mg/mL stock solution.

-

Example: To make 1 mL of 10 mM stock, weigh 2.83 mg of compound.

-

-

Solubilization: Add 100% DMSO to the weighed powder. Vortex vigorously for 30-60 seconds.[1]

-

Note: If dissolution is incomplete, sonicate in a water bath at 37°C for 5 minutes.[1]

-

-

Sterilization: Do NOT filter sterilize using standard membrane filters (nylon/PES) immediately, as the compound may adsorb.[1] Instead, ensure the DMSO is sterile prior to addition. If filtration is necessary, use a PTFE (Teflon) 0.22 µm syringe filter, pre-saturated with DMSO.

-

Storage: Aliquot into 50 µL volumes in amber tubes. Store at -20°C. Stability is limited (1-2 weeks) due to the reactive bromomethyl group; fresh preparation is recommended for critical assays.[1]

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) according to CLSI M07 guidelines.[1]

Experimental Design:

-

Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).[1]

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

-

Controls:

Workflow:

-

Inoculum Prep: Prepare a bacterial suspension from overnight culture to match a 0.5 McFarland Standard (~1.5 x 10

CFU/mL). Dilute this suspension 1:100 in CAMHB. -

Plate Setup (96-well):

-

Inoculation: Add 100 µL of the diluted bacterial suspension to wells in columns 1-11.

-

Incubation: Seal plates with breathable film. Incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

Readout:

Data Table Template:

| Organism | Strain | MIC (µg/mL) | Interpretation |

| S. aureus | ATCC 29213 | [Enter Data] | Active if < 10 µg/mL |

| E. coli | ATCC 25922 | [Enter Data] | Likely Resistant (Gram-neg barrier) |

| P. aeruginosa | ATCC 27853 | [Enter Data] | Likely Resistant (Efflux pumps) |

Visualization: Screening Workflow & Logic

The following diagram illustrates the critical decision pathways for screening this reactive isoxazole derivative.

Caption: Workflow for evaluating this compound. Note the decision branch: if inactive, the compound serves as a scaffold for further synthesis via the reactive bromomethyl group.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Precipitation in Wells | Compound hydrophobicity is too high.[1] | Reduce starting concentration or increase DMSO to 2% (verify bacterial tolerance first).[1] |

| Variable MICs | Bromomethyl degradation. | Prepare fresh stock immediately before use. Do not use stocks >2 weeks old. |

| Color Interference | Nitrophenyl group is yellow/orange.[1] | Use a "Media + Compound" blank for OD |

References

-

Sysak, A., & Obmińska-Mrukowicz, B. (2017).[1] Isoxazole ring as a useful scaffold in a search for new therapeutic agents.[1][2][3][4][5] European Journal of Medicinal Chemistry, 137, 292–309.[3] [1]

-

Clinical and Laboratory Standards Institute (CLSI). (2018).[1] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition.[1]

-

Bhanu, P. A., et al. (2020).[1] Preparation of 5-(bromomethyl)-3-phenylisoxazoles and their application in synthesis of chroman-4-ones.[1][6] ResearchGate.[1]

-

PubChem Compound Summary. (2025). 3-(5-Bromo-2-nitrophenyl)isoxazole (Analog).[1] National Library of Medicine.[1] [1]

Sources

- 1. 3-(5-Bromo-2-nitrophenyl)isoxazole | C9H5BrN2O3 | CID 177813558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijpca.org [ijpca.org]

- 3. Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijrrjournal.com [ijrrjournal.com]

- 5. (PDF) Synthesis & Evaluation of isoxazole for their antimicrobial activity [academia.edu]

- 6. researchgate.net [researchgate.net]

Application Notes & Protocols: Investigating the Anti-inflammatory Potential of 5-Bromomethyl-3-(2-nitrophenyl)isoxazole

Abstract: The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous pharmacologically active compounds, including established anti-inflammatory drugs.[1][2] This document provides a comprehensive guide for the synthesis, characterization, and systematic evaluation of a novel derivative, 5-Bromomethyl-3-(2-nitrophenyl)isoxazole , as a potential anti-inflammatory agent. We hypothesize that the unique combination of a reactive bromomethyl group at the 5-position and an electron-withdrawing nitrophenyl moiety at the 3-position may confer potent inhibitory activity against key inflammatory mediators. This guide is designed for researchers in drug discovery and chemical biology, offering detailed, self-validating protocols for both in vitro and in vivo assessment, and explaining the scientific rationale behind each experimental step.

Rationale for Investigation: The Isoxazole Core in Inflammation

Isoxazole derivatives have demonstrated a wide array of biological activities, including analgesic, anticancer, and anti-inflammatory properties.[2] Their therapeutic effect in inflammation is often attributed to the inhibition of key enzymes in the arachidonic acid cascade, namely cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[3] By blocking these enzymes, isoxazole-containing compounds can effectively reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[3]

The target compound, This compound , presents two key features for investigation:

-

3-(2-nitrophenyl) group: This bulky, electron-withdrawing group may influence binding affinity and selectivity for the active sites of target enzymes.

-

5-Bromomethyl group: This functional group is a versatile synthetic handle. It can act as a leaving group, potentially enabling covalent modification of target proteins. Alternatively, it serves as a key point for future structure-activity relationship (SAR) studies through derivatization.

The following diagram illustrates the primary molecular targets within the arachidonic acid pathway that are often modulated by anti-inflammatory agents.

Caption: Key targets in the arachidonic acid inflammatory cascade.

Synthesis and Characterization Protocol

The synthesis of 3,5-disubstituted isoxazoles is commonly achieved through the cyclization of a chalcone precursor with hydroxylamine.[4] The bromomethyl group can be introduced via radical bromination of a corresponding methylisoxazole.

Step-by-Step Synthesis

Step 1: Synthesis of 2-Nitro-1-(prop-2-yn-1-yl)benzene (Precursor)

-

Rationale: This step introduces the necessary alkyne functionality for the subsequent cycloaddition reaction.

-

To a solution of 2-nitrophenol (1 eq.) in acetone, add potassium carbonate (1.5 eq.) and propargyl bromide (1.2 eq.).

-

Reflux the mixture for 12-16 hours, monitoring by TLC until the starting material is consumed.

-

Cool to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure.

-

Purify the crude product via column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the alkyne precursor.

Step 2: Synthesis of 5-Methyl-3-(2-nitrophenyl)isoxazole

-

Rationale: A [3+2] cycloaddition reaction between an nitrile oxide (generated in situ) and an alkyne is a classic and efficient method for constructing the isoxazole ring.[5]

-

Dissolve 2-nitrobenzaldehyde (1 eq.) and hydroxylamine hydrochloride (1.1 eq.) in ethanol/water.

-

Add a solution of sodium hydroxide (1.2 eq.) dropwise at 0°C to generate the aldoxime. Stir for 2 hours.

-

To the aldoxime solution, add N-chlorosuccinimide (NCS) (1.1 eq.) portion-wise at 0°C to generate the hydroximoyl chloride in situ.

-

Add the alkyne precursor from Step 1 (1 eq.) followed by slow addition of triethylamine (1.5 eq.) to generate the nitrile oxide and initiate the cycloaddition.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Pour the reaction mixture into ice water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to yield 5-methyl-3-(2-nitrophenyl)isoxazole.

Step 3: Bromination to this compound

-

Rationale: N-Bromosuccinimide (NBS) with a radical initiator like AIBN is the standard method for allylic or benzylic bromination. The methyl group on the isoxazole ring behaves similarly.

-

Dissolve the product from Step 2 (1 eq.) in carbon tetrachloride.

-

Add N-Bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of Azobisisobutyronitrile (AIBN).

-

Reflux the mixture under a light source (e.g., 250W lamp) for 4-6 hours.

-

Cool the reaction, filter off the succinimide byproduct, and concentrate the solvent.

-

Purify the crude product by recrystallization or column chromatography to obtain the final compound.

Physicochemical Characterization

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural confirmation and purity assessment | Signals corresponding to aromatic protons (nitrophenyl group), isoxazole ring proton, and the bromomethyl (-CH₂Br) protons. |

| ¹³C NMR | Carbon skeleton confirmation | Peaks for all unique carbon atoms in the molecule. |

| FT-IR | Functional group identification | Characteristic stretches for C=N (isoxazole), N-O (isoxazole), C-Br, and asymmetric/symmetric NO₂ stretches. |

| Mass Spec (HRMS) | Exact mass determination | Molecular ion peak corresponding to the calculated exact mass of C₁₀H₇BrN₂O₃. |

In Vitro Anti-inflammatory Evaluation

The following workflow provides a tiered approach to screening, starting with cytotoxicity and moving to specific anti-inflammatory markers.

Caption: Tiered workflow for in vitro anti-inflammatory screening.

Protocol 3.1: Cell Viability Assay (MTT)

-

Rationale: It is critical to ensure that any observed reduction in inflammatory markers is not due to cell death. This assay establishes the non-cytotoxic concentration range for the test compound.

-

Method:

-

Seed RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 24 hours. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., doxorubicin).

-

Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation.

-

Solubilize the crystals with DMSO or a suitable solubilization buffer.

-

Read the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle control.

-

Protocol 3.2: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

-

Rationale: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This assay is a robust primary screen for anti-inflammatory activity.[6]

-

Method:

-

Seed RAW 264.7 cells in a 96-well plate.

-

Pre-treat cells with non-toxic concentrations of the test compound for 1 hour. Include a vehicle control and a known iNOS inhibitor (e.g., L-NAME) as a positive control.

-

Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce iNOS expression and NO production.

-

Collect the cell supernatant.

-

Quantify the amount of nitrite (a stable metabolite of NO) in the supernatant using the Griess Reagent system.

-

Measure absorbance at 540 nm and calculate the percentage of NO inhibition compared to the LPS-only treated cells.

-

Protocol 3.3: Pro-inflammatory Cytokine Quantification (ELISA)

-

Rationale: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are key pro-inflammatory cytokines. Measuring their inhibition provides further evidence of the compound's anti-inflammatory effects.

-

Method:

-

Use the same supernatants collected from the experiment in Protocol 3.2.

-

Quantify the concentration of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Calculate the percentage of cytokine inhibition for each compound concentration relative to the LPS-only control.

-

Hypothetical In Vitro Data Summary

| Compound | Cell Viability (CC₅₀) | NO Inhibition (IC₅₀) | TNF-α Inhibition (IC₅₀) | IL-6 Inhibition (IC₅₀) |

| Test Compound | > 100 µM | 12.5 µM | 15.2 µM | 18.9 µM |

| Dexamethasone (Control) | > 100 µM | 8.7 µM | 10.1 µM | 11.5 µM |

In Vivo Proof-of-Concept Evaluation

In vivo models are essential for evaluating a compound's efficacy in a complex biological system, taking into account factors like absorption, distribution, metabolism, and excretion (ADME).[7][8]

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 3. 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]

- 8. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Experimental Use of 5-Bromomethyl-3-(2-nitrophenyl)isoxazole

Document Version: 1.0

Introduction: Understanding the Potential of 5-Bromomethyl-3-(2-nitrophenyl)isoxazole

This compound is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The isoxazole core is a privileged scaffold in numerous biologically active molecules, exhibiting a wide range of therapeutic properties including anti-inflammatory, anti-cancer, and antimicrobial activities. The presence of a reactive bromomethyl group at the 5-position and a nitrophenyl substituent at the 3-position provides a versatile platform for the synthesis of novel derivatives and for use as a covalent probe in chemical biology.

The bromomethyl group acts as an electrophilic handle, enabling facile reaction with various nucleophiles to form ethers, esters, thioethers, and amines. This reactivity is key to its potential use in covalent labeling of proteins or as a building block in the synthesis of more complex molecules. The 2-nitrophenyl moiety can influence the compound's electronic properties, solubility, and interactions with biological targets.

This document provides a comprehensive guide to the safe handling, dissolution, and experimental use of this compound, based on the known properties of structurally related compounds.

Physicochemical and Safety Profile

While specific experimental data for this compound is not extensively available, its properties can be reliably inferred from closely related analogs.

Physicochemical Properties

| Property | Inferred Value/Characteristic | Rationale/Supporting Evidence |

| Molecular Formula | C₁₀H₇BrN₂O₃ | Based on the isomeric compound 5-(Bromomethyl)-3-(4-nitrophenyl)isoxazole.[1] |

| Molecular Weight | ~283.08 g/mol | Calculated from the molecular formula.[1] |

| Appearance | Likely a pale yellow to brown crystalline solid | Inferred from related nitrophenyl and bromomethyl substituted isoxazoles. |

| Melting Point | Estimated range: 80-95 °C | Based on the melting point of 5-(Bromomethyl)-3-phenylisoxazole (82.5-85 °C).[2] The nitro group may slightly alter this range. |

| Solubility | Water: Poorly solubleOrganic Solvents: Soluble in aprotic polar solvents (e.g., DMSO, DMF), chlorinated solvents (e.g., Dichloromethane), and moderately soluble in alcohols (e.g., Ethanol, Methanol). | The hydrophobic aromatic rings and the bromine atom suggest poor aqueous solubility. Nitrophenyl isoxazoles are generally soluble in common organic solvents.[3] |

| Stability | The isoxazole ring is generally stable at neutral and acidic pH but may undergo cleavage under strongly basic conditions, especially with heating.[4] The bromomethyl group is a reactive electrophile and is susceptible to hydrolysis and nucleophilic substitution. Solutions should be prepared fresh and stored under anhydrous conditions where possible. | Based on stability studies of the isoxazole ring in leflunomide and the known reactivity of benzylic bromides.[4] |

Safety and Handling

Hazard Statement: Based on data for structurally similar compounds, this compound should be handled as a substance that is harmful if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation.[5]

Precautionary Measures:

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: If handling as a powder outside of a fume hood, use a properly fitted respirator.

-

-

Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases and nucleophiles.

Dissolution Protocols

The choice of solvent is critical for the successful use of this compound in any experiment. The following protocols provide guidance on preparing stock solutions for various applications.

Protocol 1: Preparation of a High-Concentration Stock Solution in an Aprotic Polar Solvent (e.g., DMSO)

This protocol is suitable for preparing a concentrated stock solution for use in most in vitro biological assays.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Sonicator (optional)

-

Appropriate vials

Procedure:

-

Accurately weigh the desired amount of this compound into a clean, dry vial.

-

Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM, 50 mM).

-

Tightly cap the vial and vortex thoroughly for 1-2 minutes.

-

Visually inspect the solution for any undissolved particles. If necessary, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.

-

Causality Note: DMSO is an excellent solvent for many organic compounds and is generally compatible with cell-based assays at low final concentrations (typically <0.5%). The use of anhydrous DMSO is recommended to minimize hydrolysis of the reactive bromomethyl group.

Storage of Stock Solution: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Due to the reactive nature of the bromomethyl group, it is advisable to prepare fresh stock solutions for long-term studies.

Protocol 2: Preparation of a Working Solution in an Organic Solvent for Synthesis (e.g., Dichloromethane)

This protocol is intended for use in synthetic organic chemistry applications where the compound is used as a reactant.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Appropriate round-bottom flask with a septum

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired amount of this compound.

-

Add a magnetic stir bar.

-

Using a syringe, add the required volume of anhydrous DCM.

-